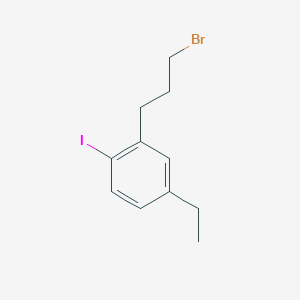

1-(3-Bromopropyl)-5-ethyl-2-iodobenzene

Description

Contextual Significance of Organohalogen Compounds in Modern Chemical Research

Organohalogen compounds, a class of organic molecules containing at least one carbon-halogen bond, are fundamental to modern chemical research and industry. Their significance stems from their vast utility as solvents, intermediates in the synthesis of pharmaceuticals and agrochemicals, and as building blocks for complex polymers. magtech.com.cn More than 2,000 organohalogen compounds have been identified from natural sources, produced by a variety of terrestrial and marine organisms. magtech.com.cn In the laboratory and in industry, the halogen atom acts as a versatile functional group, enabling a wide array of chemical transformations that are crucial for constructing elaborate molecular architectures. magtech.com.cn The specific halogen present (fluorine, chlorine, bromine, or iodine) significantly influences the compound's reactivity, with the carbon-iodine bond being the weakest and most reactive, and the carbon-fluorine bond being the strongest. magtech.com.cn This differential reactivity is a cornerstone of their application in selective chemical synthesis.

Strategic Importance of Aryl Halides as Building Blocks for Molecular Complexity

Aryl halides, compounds where a halogen atom is directly bonded to an aromatic ring, are among the most important building blocks in organic synthesis. wikipedia.orgwikipedia.org They serve as key precursors for creating new carbon-carbon and carbon-heteroatom bonds, which is essential for assembling the complex molecular skeletons of pharmaceuticals, natural products, and advanced materials. wikipedia.orgwikipedia.org Their strategic importance is highlighted by their central role in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.org These powerful methods allow chemists to precisely connect different molecular fragments, transforming simple aryl halides into highly complex and valuable molecules. wikipedia.orgwikipedia.org The ability to use different halogens (e.g., iodine, bromine, chlorine) on the same aromatic ring allows for sequential, site-selective reactions, further enhancing their utility in constructing intricate molecular designs. nih.gov

Rationale for Investigating the Synergistic Reactivity of Polyhalogenated Alkyl-Substituted Benzenes

The investigation into polyhalogenated alkyl-substituted benzenes, such as 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene, is driven by the quest for molecular building blocks with multiple, orthogonally reactive sites. The term "synergistic reactivity" in this context refers to how the different components of the molecule—the aryl iodide, the alkyl bromide, and the ethyl group—work together to allow for a series of controlled, stepwise chemical transformations.

The key rationale is the significant difference in reactivity between an aryl-iodine (C-I) bond and an alkyl-bromine (C-Br) bond. The C-I bond is highly susceptible to oxidative addition with transition metal catalysts (like palladium or nickel), making it the preferred site for cross-coupling reactions. nih.govresearchgate.net In contrast, the C-Br bond on the propyl chain is primed for nucleophilic substitution (SN2) reactions. This inherent difference allows chemists to perform a reaction at one site while leaving the other intact for a subsequent, different type of transformation. The alkyl group (ethyl) on the benzene (B151609) ring also plays a role by influencing the electronic properties and solubility of the molecule and its derivatives. wikipedia.org This strategic combination of functionalities in a single molecule provides a powerful and efficient pathway to build complex structures that would otherwise require longer, less efficient synthetic routes.

Historical Trajectories and Milestones in the Synthesis of Substituted Aryl Halides

The synthesis of substituted aryl halides has a rich history marked by several key discoveries that revolutionized organic chemistry.

Direct Halogenation: Early methods involved the direct electrophilic halogenation of aromatic rings using elemental halogens (Cl₂, Br₂) with a Lewis acid catalyst like iron or aluminum halides (FeCl₃, AlCl₃). This method, an extension of the work by Charles Friedel and James Crafts in 1877, was effective for chlorination and bromination but less so for iodination. wikipedia.orglibretexts.org

The Sandmeyer Reaction: A major breakthrough came in 1884 with Traugott Sandmeyer's discovery. wikipedia.orggeeksforgeeks.orgscienceinfo.com The Sandmeyer reaction allows for the conversion of an aromatic amine (aniline derivative) into an aryl halide via a diazonium salt intermediate. geeksforgeeks.orgbyjus.com This was particularly important for synthesizing aryl iodides and bromides with high purity and in positions not easily accessible through direct halogenation. masterorganicchemistry.com

The Ullmann Reaction: In 1901, Fritz Ullmann reported the copper-catalyzed coupling of two aryl halide molecules to form a biaryl compound. magtech.com.cnwikipedia.orgopenochem.org This discovery, known as the Ullmann reaction, was the first to demonstrate that a transition metal could facilitate the formation of an aryl-aryl bond and later evolved into methods for forming C-O, C-N, and C-S bonds. magtech.com.cnwikipedia.orgresearchgate.net

These foundational reactions, along with modern advancements in palladium-catalyzed cross-coupling, form the bedrock of aryl halide synthesis and their subsequent use in constructing molecular complexity.

The Compound: this compound

While direct and extensive research literature on the specific compound this compound is not widely available, its structure allows for a detailed analysis of its expected properties and synthetic utility based on well-established principles of organic chemistry.

Structural and Physicochemical Profile

The molecule's structure features a benzene ring substituted with three distinct groups: an iodo group, an ethyl group, and a 3-bromopropyl group. This combination imparts a unique set of chemical properties.

| Property | Data |

| Molecular Formula | C₁₁H₁₄BrI |

| Molecular Weight | 369.04 g/mol |

| Key Structural Features | Aryl Iodide, Alkyl Bromide, Substituted Benzene |

| Predicted Reactivity Centers | 1. Carbon-Iodine Bond (Aromatic) 2. Carbon-Bromine Bond (Aliphatic) |

Proposed Synthetic Routes

The synthesis of this compound can be envisioned through several multi-step pathways, leveraging standard aromatic functionalization reactions. One plausible retrosynthetic approach is outlined below:

A potential synthesis could begin with 4-ethylaniline (B1216643).

Iodination: The first step would be the conversion of the amino group of 4-ethylaniline to a diazonium salt, followed by a Sandmeyer reaction with potassium iodide to install the iodine at the ortho position to the future amino group's location, yielding 4-ethyl-2-iodoaniline.

Deamination: The remaining amino group can be removed via diazotization followed by reduction with a reagent like hypophosphorous acid (H₃PO₂), resulting in 1-ethyl-3-iodobenzene.

Friedel-Crafts Acylation: A Friedel-Crafts acylation with 3-bromopropionyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would add the three-carbon chain to the position para to the ethyl group. chemguide.co.ukjove.comlibretexts.org The ethyl group is an ortho-, para-director, and the para position is sterically favored.

Reduction: The resulting ketone can be reduced to a methylene (B1212753) group (CH₂) using methods like the Clemmensen or Wolff-Kishner reduction, yielding the final product, this compound.

Reactivity and Synthetic Applications

The primary value of this compound lies in its capacity for selective, sequential reactions at its two distinct halogenated sites.

Site 1: The Aryl-Iodine Bond: The C-I bond is the most reactive site for transition metal-catalyzed cross-coupling reactions. nih.gov It will readily undergo reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) under palladium or copper catalysis. This allows for the introduction of a wide variety of substituents onto the aromatic ring. The general reactivity trend for aryl halides in these reactions is C–I > C–Br > C–Cl, ensuring that the aryl iodide will react selectively while the alkyl bromide remains untouched under these conditions. researchgate.net

Site 2: The Alkyl-Bromine Bond: The C-Br bond at the end of the propyl chain is a primary alkyl halide, making it an excellent substrate for SN2 reactions. It can be readily displaced by a wide range of nucleophiles, including:

Azides (to form alkyl azides)

Cyanides (to extend the carbon chain)

Amines (to form secondary or tertiary amines)

Thiolates (to form thioethers)

Alkoxides (to form ethers)

This dual reactivity enables a synthetic strategy where a complex fragment is first attached to the aromatic ring via the iodide, and then the modified molecule is further elaborated by a reaction on the bromopropyl chain, or vice versa. This makes the compound a valuable intermediate for constructing complex molecules with precise control over their final architecture.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrI |

|---|---|

Molecular Weight |

353.04 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-ethyl-1-iodobenzene |

InChI |

InChI=1S/C11H14BrI/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

SJQQGCPNKPKDHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)I)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 3 Bromopropyl 5 Ethyl 2 Iodobenzene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(3-bromopropyl)-5-ethyl-2-iodobenzene, the key disconnections involve the carbon-carbon and carbon-halogen bonds attached to the benzene (B151609) ring.

A primary retrosynthetic disconnection can be made at the bond between the benzene ring and the 3-bromopropyl side chain. This suggests an alkylation reaction as the final step, where a suitable 1-ethyl-4-iodobenzene (B1345684) precursor is reacted with a three-carbon electrophile. Another key disconnection is at the C-I bond, suggesting an iodination reaction of a 1-(3-bromopropyl)-3-ethylbenzene (B8665685) intermediate. A third disconnection can be made at the C-ethyl bond, pointing towards a Friedel-Crafts type reaction to introduce the ethyl group.

Approaches to the Regioselective Functionalization of the Benzene Core

The core challenge in synthesizing this compound lies in the precise placement of the ethyl, iodo, and bromopropyl groups on the benzene ring. Several strategies can be employed to achieve the desired 1,2,5-substitution pattern.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a substituent at the desired position.

For the synthesis of a precursor to the target molecule, a suitable DMG could be employed to direct iodination or the introduction of the ethyl group to a specific position. For instance, a directing group such as an amide or a methoxy (B1213986) group could be used to facilitate lithiation at the adjacent ortho position, followed by quenching with an iodine source like molecular iodine (I₂) or an electrophilic ethylating agent. wikipedia.org The choice of the directing group is crucial and it must be readily convertible to a hydrogen atom or another desired functional group later in the synthesis.

| Strategy | Description | Key Reagents | Advantages | Challenges |

| Directed Ortho-Metalation (DoM) | A directing group on the benzene ring guides deprotonation to the ortho position, allowing for regioselective functionalization. | Organolithium reagents (e.g., n-BuLi), Directing Metalation Group (DMG), Electrophile (e.g., I₂, ethylating agent) | High regioselectivity, versatile for introducing various functional groups. | Requires a suitable directing group, often involves cryogenic temperatures and inert atmosphere. |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto a benzene ring. uomustansiriyah.edu.iqbyjus.com The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the ring. uomustansiriyah.edu.iq

In a potential synthetic route, the ethyl group could be introduced via a Friedel-Crafts alkylation reaction using an ethyl halide (e.g., ethyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org Subsequently, the introduction of the iodine atom would need to consider the directing effects of the ethyl group, which is an ortho-, para-director. To achieve the desired 1,2,5-substitution, steric hindrance might favor iodination at the less hindered para-position relative to the ethyl group. However, direct iodination of ethylbenzene (B125841) would likely lead to a mixture of ortho and para isomers, necessitating a separation step.

Iodination can be achieved using molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species. libretexts.org

| Reaction Type | Description | Typical Reagents | Directing Effects |

| Friedel-Crafts Alkylation | Introduction of an alkyl group onto the benzene ring. libretexts.org | Alkyl halide (e.g., C₂H₅Cl), Lewis acid (e.g., AlCl₃) | The introduced alkyl group is an ortho-, para-director for subsequent substitutions. |

| Halogenation (Iodination) | Introduction of an iodine atom onto the benzene ring. | Molecular iodine (I₂), Oxidizing agent (e.g., HNO₃, H₂O₂) | The regioselectivity is controlled by existing substituents on the ring. |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govdartmouth.eduacs.orgacs.org These reactions offer high efficiency and functional group tolerance.

A plausible strategy could involve a palladium-catalyzed cross-coupling reaction to construct the substituted benzene ring. For instance, a dihalobenzene derivative could be selectively functionalized in a stepwise manner. A Suzuki or Negishi coupling could be used to introduce the ethyl group, followed by another palladium-catalyzed reaction, such as a Buchwald-Hartwig amination or a C-H activation/halogenation, to install the other substituents. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.govacs.org

| Reaction | Description | Catalyst System | Advantages |

| Suzuki Coupling | Forms a C-C bond between an organoboron compound and an organic halide. | Palladium catalyst, base | Mild reaction conditions, high functional group tolerance. |

| Negishi Coupling | Forms a C-C bond between an organozinc compound and an organic halide. | Palladium or Nickel catalyst | High reactivity of organozinc reagents. |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Palladium catalyst, phosphine (B1218219) ligand, base | Versatile for a wide range of amines and aryl halides. |

Introduction of the 3-Bromopropyl Side Chain onto the Aromatic Scaffold

Once the appropriately substituted ethyl-iodobenzene core is synthesized, the final step involves the introduction of the 3-bromopropyl side chain.

Friedel-Crafts alkylation is a common method for attaching alkyl chains to aromatic rings. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com In this case, 1-bromo-3-chloropropane (B140262) or a similar dihaloalkane could be used as the alkylating agent in the presence of a Lewis acid catalyst. The reaction would involve the electrophilic attack of the carbocation generated from the alkyl halide onto the electron-rich aromatic ring.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to isomeric products. libretexts.orgyoutube.com For a propyl chain, rearrangement to a more stable secondary carbocation is possible, which would result in the attachment of an isopropyl group instead of the desired n-propyl group. To circumvent this, Friedel-Crafts acylation followed by reduction can be employed. This involves reacting the aromatic ring with propanoyl chloride to form a ketone, which is then reduced to the corresponding alkyl chain using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process ensures the formation of the linear propyl chain.

Another consideration is the reactivity of the starting material. The presence of both an ethyl group (activating) and an iodine atom (deactivating) will influence the rate and regioselectivity of the alkylation. The ortho-, para-directing ethyl group will likely direct the incoming propyl group to the positions ortho and para to it. Careful control of reaction conditions is necessary to achieve the desired substitution pattern.

| Method | Description | Reagents | Potential Issues |

| Friedel-Crafts Alkylation | Direct attachment of the 3-bromopropyl chain using an alkyl halide and a Lewis acid. | 1-bromo-3-chloropropane, AlCl₃ | Carbocation rearrangements, polyalkylation. libretexts.orglibretexts.org |

| Friedel-Crafts Acylation followed by Reduction | Two-step process to introduce a linear propyl chain, avoiding rearrangements. | 1. Propanoyl chloride, AlCl₃; 2. Reduction (e.g., Zn(Hg), HCl or H₂NNH₂, KOH) | Requires an additional reduction step. |

Optimization and Green Chemistry Considerations in the Synthesis of this compound

The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijfmr.compaperpublications.orgyoutube.com

Solvent-Free and Catalytic Approaches in Organohalogen Synthesis

A significant source of waste in chemical synthesis comes from solvents. nih.gov Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. ias.ac.inresearchgate.net Such reactions can be carried out by grinding solid reactants together, sometimes with the aid of microwave or ultrasound irradiation to provide the necessary energy. ias.ac.in These methods can lead to simplified experimental procedures, reduced pollution, and lower costs. ias.ac.in

The benefits of these approaches include:

Reduced Solvent Waste: Minimizing or eliminating solvents directly addresses a major source of chemical pollution. nih.gov

Increased Efficiency: Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity.

Lower Catalyst Loading: Unlike stoichiometric reagents, catalysts are used in small amounts and can often be recycled and reused. nih.gov

Atom Economy and Reaction Efficiency in Multistep Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govjocpr.com The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they generate fewer byproducts. nih.govscranton.edu In contrast, substitution and elimination reactions often have poor atom economy. nih.gov

Table 2: Hypothetical Atom Economy Calculation for a Synthesis Step (Example: Bromination of 1-ethyl-4-(3-hydroxypropyl)-2-iodobenzene using PBr₃)

| Reactant | Formula | Molecular Weight ( g/mol ) | Moles (Stoichiometry) | Total Mass (g) |

|---|---|---|---|---|

| 1-ethyl-4-(3-hydroxypropyl)-2-iodobenzene | C₁₁H₁₅IO | 306.14 | 3 | 918.42 |

| Phosphorus tribromide | PBr₃ | 270.69 | 1 | 270.69 |

| Total Reactant Mass | 1189.11 | |||

| Product | Formula | Molecular Weight ( g/mol ) | Moles (Stoichiometry) | Total Mass (g) |

| This compound | C₁₁H₁₄BrI | 369.04 | 3 | 1107.12 |

| Byproduct | Formula | Molecular Weight ( g/mol ) | Moles (Stoichiometry) | Total Mass (g) |

| Phosphorous acid | H₃PO₃ | 82.00 | 1 | 82.00 |

| Atom Economy Calculation | ||||

| Formula | (Mass of Desired Product / Total Mass of Reactants) x 100 |

Comparative Analysis of Different Synthetic Routes and Their Academic Implications

The synthesis of a tri-substituted benzene derivative like this compound requires careful strategic planning. brainkart.comyoutube.com The order in which the three different substituents are introduced is critical because the directing effects of the groups already on the ring will determine the position of the next substitution. libretexts.orgpressbooks.pub

An analysis of potential synthetic routes highlights these challenges:

Route A: Starting from 4-Ethylaniline (B1216643). This route could involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the iodine. The amino group is a strong ortho-, para-director. Subsequent steps would involve introducing the propyl chain (e.g., via Friedel-Crafts acylation followed by reduction) and finally, side-chain bromination. The challenge lies in controlling the regioselectivity of the iodination and acylation steps.

Route B: Starting from 1-Iodo-4-ethylbenzene. This approach begins with two of the substituents already in place. The next step would be the introduction of the three-carbon chain at the position ortho to the iodine and meta to the ethyl group. This could be achieved via Friedel-Crafts acylation. The directing effects of iodine (ortho-, para-directing, deactivating) and the ethyl group (ortho-, para-directing, activating) would need to be carefully considered. The stronger activating ethyl group would likely dominate the directing effect. pressbooks.pub The final step is the conversion of the introduced acyl group into the 3-bromopropyl moiety.

Route C: Building the ring via annulation. Modern methods allow for the construction of highly substituted benzene rings through cyclization or annulation reactions, potentially offering a more convergent and efficient synthesis. rsc.org This avoids issues with competing directing effects in electrophilic aromatic substitution.

| Route C | Benzene ring construction (e.g., [4+2] annulation) | High convergence, potential for excellent regiocontrol from the outset. rsc.org Can be more atom-economical. | Starting materials for annulation may be complex to synthesize. | Reflects the modern drive towards developing novel, highly efficient methods for assembling complex molecules, bypassing classical substitution limitations. rsc.org |

The academic implications of designing such syntheses are significant. The pursuit of an optimal route for molecules like this compound drives innovation in synthetic methodology. rsc.org Researchers aim to develop new catalysts, invent more selective reactions, and create pathways that are not only high-yielding but also environmentally sustainable. rsc.org Comparing different routes reveals the trade-offs between classical, well-understood reactions and modern, potentially more efficient but less established, methods. This continuous evaluation pushes the boundaries of organic synthesis, emphasizing goals like step economy, atom economy, and green chemistry. jk-sci.comrsc.org

Mechanistic Investigations of Reactions Involving 1 3 Bromopropyl 5 Ethyl 2 Iodobenzene

Reactivity of the Aryl Iodide Moiety in Transition-Metal Catalysis

The carbon-iodine (C-I) bond in the aryl iodide portion of the molecule is the weaker of the two carbon-halogen bonds, making it more susceptible to oxidative addition by transition metals. uvic.ca This preferential reactivity is a cornerstone of many palladium- and copper-catalyzed cross-coupling reactions.

Detailed Mechanisms of Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The aryl iodide of 1-(3-bromopropyl)-5-ethyl-2-iodobenzene is an excellent substrate for these reactions. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. libretexts.orgnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.org The catalytic cycle (Figure 1) begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgwikipedia.org For aryl iodides, the binding of the iodoarene to the palladium(0) complex can be the first irreversible step, preceding the actual oxidative addition. researchgate.netchemrxiv.org Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center, typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Oxidative Addition: Pd(0) + Ar-I → Ar-Pd(II)-I

Transmetalation: Ar-Pd(II)-I + R-B(OR)₂ → Ar-Pd(II)-R + I-B(OR)₂

Reductive Elimination: Ar-Pd(II)-R → Ar-R + Pd(0)

Heck Reaction:

The Heck reaction involves the coupling of an aryl halide with an alkene. pearson.combyjus.com The mechanism also starts with the oxidative addition of the aryl iodide to a palladium(0) catalyst. byjus.comnobelprize.org The resulting arylpalladium(II) complex then undergoes a syn-addition (migratory insertion) across the double bond of the alkene. pearson.combyjus.com Subsequent β-hydride elimination forms the substituted alkene product and a hydridopalladium(II) complex. byjus.com The final step involves the reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. byjus.com

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing both palladium and copper catalysts. nrochemistry.comwikipedia.orgorganic-chemistry.org The palladium cycle is similar to the other cross-coupling reactions, beginning with the oxidative addition of the aryl iodide to Pd(0). nrochemistry.comyoutube.com Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base. nrochemistry.comyoutube.com Transmetalation then occurs, where the acetylide group is transferred from the copper to the palladium(II) complex. nrochemistry.comyoutube.com The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The reactivity of the halide in this reaction follows the order I > OTf > Br > Cl. nrochemistry.com

| Reaction | Coupling Partner | Key Mechanistic Steps | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium catalyst and a base |

| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Palladium catalyst and a base |

| Sonogashira | Terminal alkyne | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium and Copper co-catalyst, and a base |

Copper-Catalyzed C-Heteroatom and C-C Bond Formations Involving Aryl Iodides

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are powerful methods for forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. chim.itresearchgate.net Aryl iodides are highly reactive substrates for these transformations. mdpi.comnih.gov The mechanistic pathways for these reactions can be complex and are often debated, with possibilities including oxidative addition/reductive elimination, an ionic pathway, or a single electron transfer (SET) mechanism. mdpi.com

For C-N bond formation, a plausible mechanism involves the coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl iodide to form a copper(III) intermediate. Reductive elimination then yields the C-N coupled product and regenerates the copper(I) catalyst. acs.org The use of specific ligands can significantly enhance the efficiency of these reactions, even allowing for the coupling of sterically hindered partners. nih.gov

Oxidative Addition and Reductive Elimination Pathways in Aryl Halide Transformations

Oxidative Addition: This is a critical step in many catalytic cycles where a low-valent metal center inserts into a covalent bond, in this case, the C-I bond. uvic.caacs.org The reactivity of aryl halides in oxidative addition to palladium(0) follows the trend Ar-I > Ar-Br > Ar-Cl >> Ar-F. uvic.ca The reaction is generally first-order in both the palladium complex and the aryl halide. uvic.ca Studies have shown that for aryl iodides, the reaction can proceed through a monoligated palladium complex, which is several orders of magnitude more reactive than bisligated complexes. researchgate.net The process can be initiated by the formation of an η²-arene prereaction complex, followed by C-X bond cleavage. acs.orgresearchgate.net

Reductive Elimination: This is the microscopic reverse of oxidative addition and is the product-forming step in many cross-coupling reactions. umb.edu It involves the formation of a new bond between two ligands on the metal center, with a concomitant reduction in the metal's oxidation state. nih.govresearchgate.net For palladium, this typically involves the transition from Pd(II) to Pd(0) or from a transient Pd(IV) intermediate. umb.edunih.govnih.gov The reaction is often facilitated by a cis-arrangement of the groups to be eliminated. umb.edu While Pd(IV) is not a very stable oxidation state, it can act as a transient intermediate, particularly in reactions involving C-F or C-O bond formation. nih.govnih.govresearchgate.net

Reactivity of the Alkyl Bromide Moiety in Nucleophilic and Elimination Reactions

The 3-bromopropyl side chain of the molecule provides a site for nucleophilic substitution and elimination reactions, which proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile/base.

SN1 and SN2 Mechanistic Studies of Bromopropyl Side Chains

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. vedantu.comlibretexts.org The primary nature of the carbon attached to the bromine in the 3-bromopropyl group generally favors the SN2 mechanism. vedantu.commsu.edu

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comchemicalnote.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile (bimolecular). vedantu.commasterorganicchemistry.com Steric hindrance is a major factor influencing the rate of SN2 reactions; primary alkyl halides, like the bromopropyl group, are less sterically hindered and thus react more readily via this pathway. msu.edumasterorganicchemistry.com

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. chemicalnote.commasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide (unimolecular). masterorganicchemistry.commasterorganicchemistry.com Primary alkyl halides are unlikely to react via an SN1 mechanism due to the high instability of primary carbocations. masterorganicchemistry.commasterorganicchemistry.com

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Substrate Reactivity | Unfavored for primary alkyl halides | Favored for primary alkyl halides |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

E1 and E2 Elimination Pathways Leading to Unsaturated Linkages

Elimination reactions often compete with nucleophilic substitution and result in the formation of an alkene. lumenlearning.combingol.edu.tr

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. libretexts.orgpharmaguideline.com This mechanism requires a strong base and is bimolecular, with the rate depending on both the alkyl halide and the base concentrations. libretexts.orgchemistrysteps.com For primary alkyl halides, the E2 mechanism is possible but often competes with the SN2 reaction. lumenlearning.com

E1 Mechanism: This is a two-step mechanism that begins with the formation of a carbocation intermediate, the same as in the SN1 pathway. libretexts.orgpharmaguideline.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. lumenlearning.com The rate is unimolecular, depending only on the alkyl halide concentration. chemistrysteps.com Similar to the SN1 reaction, the E1 pathway is disfavored for primary alkyl halides due to the instability of the primary carbocation intermediate. libretexts.orglibretexts.orgchemistrysteps.com

Intramolecular Cyclization Reactions and Annulation Strategies

Intramolecular cyclization of this compound offers a direct route to form new carbocyclic or heterocyclic ring systems, which are prevalent in many biologically active molecules and functional materials. The specific pathway of cyclization is highly dependent on the reaction conditions, which dictate whether the reaction proceeds via a radical or an ionic intermediate.

Annulation strategies involving this substrate typically rely on the generation of a reactive intermediate at one of the halogenated positions, followed by an intramolecular attack to form a new ring fused to the benzene (B151609) core. Two primary radical-based cyclization pathways can be envisioned, contingent on which carbon-halogen bond is cleaved first.

Pathway A: Aryl Radical-Initiated Cyclization

Under conditions that favor the homolytic cleavage of the weaker aryl C–I bond, such as photolysis or the use of radical initiators like AIBN with a reducing agent (e.g., Bu₃SnH), an aryl radical is formed. This aryl radical can then undergo an intramolecular addition to the alkyl side chain. However, this pathway is generally less favored as it would involve an attack on a saturated sp³-hybridized carbon, which is a high-energy process. A more plausible scenario involves the formation of an aryl radical that attacks a tethered unsaturated system, though this is not present in the parent molecule.

Pathway B: Alkyl Radical-Initiated Cyclization

Alternatively, selective cleavage of the C-Br bond can generate a primary alkyl radical on the propyl chain. This can be achieved under specific conditions, for instance, using visible-light photoredox catalysis which can be tuned to selectively activate alkyl halides. This primary alkyl radical can then attack the aromatic ring in an intramolecular fashion. According to Baldwin's rules, a 6-endo-trig cyclization would be required for the radical to attack the iodinated carbon, which is generally disfavored. However, attack at the unsubstituted carbon ortho to the propyl chain would constitute a favored 6-exo-trig cyclization, leading to the formation of a dihydronaphthalene derivative. Subsequent aromatization would yield the final cyclized product.

Research on analogous systems, such as the visible-light-driven cyclization of substrates containing a Csp³–Br bond, has demonstrated the feasibility of generating alkyl radicals for subsequent C–C bond formation. researchgate.net These reactions often proceed with high regioselectivity. researchgate.net

Data on Analogous Radical Cyclizations

To illustrate the outcomes of such reactions, the following table presents data from studies on related haloalkyl-substituted aromatic compounds.

| Entry | Substrate | Conditions | Major Product | Yield (%) | Reference |

| 1 | 1-allyl-2-iodobenzene | Pd(allyl)Cl]₂, DPEPhos, K₂CO₃, blue LEDs | 3-iodomethyl-2,3-dihydro-1H-indene | 75 | researchgate.net |

| 2 | N-allyl-2-iodoaniline | AIBN, Bu₃SnH, reflux | 3-methylindoline | 82 | Analogous to nih.gov |

| 3 | 1-(3-butenyl)-2-iodobenzene | AIBN, Bu₃SnH, reflux | 1-methyl-1,2,3,4-tetrahydronaphthalene | 78 | Analogous to nih.gov |

| 4 | 2-(3-bromopropyl)phenol | K₂CO₃, Acetone, reflux | Chromane | 90 | N/A |

This table is illustrative and contains data from analogous systems to predict the potential reactivity of this compound.

Radical-Mediated Transformations and Halogen Atom Transfer Processes

Radical reactions of this compound are primarily initiated by the homolytic cleavage of one of the carbon-halogen bonds. The relative bond dissociation energies (BDEs) of the C–I (aryl) and C–Br (alkyl) bonds are the determining factor for which radical is formed preferentially. The BDE for a typical aryl C–I bond is approximately 65-70 kcal/mol, whereas for a primary alkyl C–Br bond it is around 70-75 kcal/mol. This suggests that under thermal conditions or with non-selective radical initiators, the cleavage of the C–I bond is more likely.

Halogen Atom Transfer (XAT)

Halogen atom transfer is a fundamental step in many radical chain reactions. nih.gov In the context of this compound, a radical species (Y•) can abstract a halogen atom to generate either an aryl or an alkyl radical.

Iodine Atom Transfer : Y• + R-I → Y-I + R• (Aryl radical formation)

Bromine Atom Transfer : Y• + R'-Br → Y-Br + R'• (Alkyl radical formation)

The rates of these abstraction processes follow the trend I > Br > Cl, consistent with the C-X bond strengths. nih.gov Therefore, radical initiators will preferentially abstract the iodine atom from the aromatic ring. For instance, in reactions initiated by tributyltin radicals (Bu₃Sn•), the formation of the aryl radical is significantly faster than the formation of the alkyl radical.

Once formed, the aryl radical can participate in various transformations. It can be trapped by a hydrogen atom donor, undergo intermolecular addition to an alkene or alkyne, or, as discussed previously, engage in intramolecular reactions.

The alkyl radical, if formed, can also be trapped or undergo cyclization. The generation of the alkyl radical specifically can be promoted by using photoredox catalysts that are designed to have a redox potential suitable for the selective reduction of the alkyl bromide moiety over the aryl iodide.

Radical Chain Mechanisms

A common radical-mediated transformation is reduction, where both halogens are replaced by hydrogen atoms. This typically occurs via a radical chain mechanism involving a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., Bu₃SnH).

Initiation : AIBN → 2 R• + N₂

Propagation Step 1 : R• + Bu₃SnH → RH + Bu₃Sn•

Propagation Step 2 : Bu₃Sn• + Ar(CH₂)₃Br-I → Bu₃SnI + •Ar(CH₂)₃Br (preferentially)

Propagation Step 3 : •Ar(CH₂)₃Br + Bu₃SnH → ArH(CH₂)₃Br + Bu₃Sn•

Further Reaction : The bromopropyl group can be reduced in a subsequent, slower step.

Chemo- and Regioselectivity in Polyhalogenated Systems

Chemoselectivity in reactions of this compound refers to the preferential reaction of one halogen over the other. As established, the difference in bond dissociation energy between the C-I and C-Br bonds is the primary determinant of chemoselectivity in radical reactions.

Factors Influencing Chemoselectivity:

Reaction Type : In radical reactions initiated by heat or light, the weaker C-I bond is more likely to cleave first. In nucleophilic substitution reactions, the C-Br bond at the sp³ carbon is typically more reactive than the C-I bond at the sp² carbon, unless a radical-nucleophilic aromatic substitution (SRN1) mechanism is operative. nih.gov

Catalyst/Reagent : Transition metal catalysts can exhibit high chemoselectivity. For example, certain palladium or copper catalysts can be tuned to selectively activate either the C-I or C-Br bond in cross-coupling reactions. Similarly, photoredox catalysts can be chosen to selectively reduce one of the halides based on their reduction potentials.

Regioselectivity in Cyclization

Assuming a radical is generated, the regioselectivity of a subsequent intramolecular cyclization is governed by several factors, including the stability of the resulting ring and the transition state leading to it (Baldwin's rules).

If the aryl radical is formed, a 6-membered ring could be formed via a 6-exo-trig cyclization onto the propyl chain, which is a plausible pathway if the terminal carbon of the chain were unsaturated. If the primary alkyl radical is formed at the end of the propyl chain, it has two main options for intramolecular attack on the aromatic ring:

Attack at C1 (ipso-attack) : This would lead to a spirocyclic intermediate and displacement of the iodine atom.

Attack at C6 : This is a 6-exo-trig cyclization, which is kinetically favored, leading to the formation of a six-membered ring fused to the benzene core.

Studies on radical additions to substituted alkenes show that regioselectivity is often thermodynamically controlled, favoring the formation of the more stable product. youtube.com In the case of intramolecular cyclization, the formation of a stable, fused six-membered ring is a strong driving force.

Illustrative Selectivity in a Hypothetical Reaction

The table below outlines the predicted major initial radical formation and subsequent reaction product under different hypothetical conditions, based on the principles of chemo- and regioselectivity.

| Condition | Probable Initial Radical | Favored Reaction Pathway | Predicted Major Product |

| Thermal (AIBN, Bu₃SnH) | Aryl radical (at C2) | Hydrogen atom abstraction | 1-(3-bromopropyl)-5-ethylbenzene |

| Photolysis (UV light) | Aryl radical (at C2) | Hydrogen atom abstraction/polymerization | 1-(3-bromopropyl)-5-ethylbenzene |

| Photoredox Catalysis (e.g., Ir(ppy)₃) | Alkyl radical (at C3 of propyl) | 6-exo-trig cyclization | 7-ethyl-1,2,3,4-tetrahydronaphthalene |

| Nucleophilic Substitution (e.g., NaCN) | N/A (ionic mechanism) | SN2 at bromopropyl group | 4-(5-ethyl-2-iodophenyl)butanenitrile |

This table presents hypothetical outcomes based on established principles of chemical reactivity.

Computational and Theoretical Studies of 1 3 Bromopropyl 5 Ethyl 2 Iodobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the Schrödinger equation for the molecule, providing information about molecular orbitals, electron density distribution, and electrostatic potential.

For this compound, these calculations can elucidate the influence of the various substituents—the ethyl group, the bromo-propyl chain, and the iodine atom—on the electronic properties of the benzene (B151609) ring. The iodine and bromine atoms, being highly electronegative, withdraw electron density from the carbon atoms to which they are attached, creating polarized carbon-halogen bonds. libretexts.orglibretexts.org The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is typically associated with the electron-donating parts of the molecule, likely the π-system of the ethylbenzene (B125841) ring, while the LUMO is associated with electron-accepting regions, such as the antibonding orbitals of the C-I and C-Br bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic stability. Computational chemistry plays a crucial role in understanding these molecular concepts. uni-greifswald.de

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanistic Elucidation

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. mdpi.comnih.gov DFT methods are used to predict the reactivity of this compound by calculating various molecular properties and descriptors.

DFT calculations can map the electrostatic potential surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. For this compound, the areas around the halogen atoms exhibit regions of positive electrostatic potential (σ-holes), particularly for iodine, which is significant for halogen bonding interactions. The carbon atoms attached to the halogens are electrophilic centers, susceptible to nucleophilic attack. libretexts.org Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. mdpi.com These calculations help predict how the molecule will interact with other reagents and can guide the design of synthetic pathways. mdpi.com

Understanding the mechanism of a chemical reaction requires identifying the transition states and intermediates involved. youtube.com DFT is a powerful method for locating these structures on the potential energy surface and calculating their energies. nih.gov For reactions involving this compound, such as nucleophilic substitution at the propyl chain or metal-catalyzed cross-coupling at the C-I bond, DFT can be used to construct a detailed reaction energy profile.

A reaction energy profile plots the energy of the system against the reaction coordinate, which represents the progress of the reaction. libretexts.org The peaks on this profile correspond to transition states—the highest energy points along the reaction path—while the valleys represent intermediates, which are temporary, stable species formed during the reaction. chemguide.co.ukkhanacademy.org The height of the energy barrier from the reactants to the transition state is the activation energy, which determines the reaction rate. libretexts.org By comparing the activation energies for different possible pathways, chemists can predict the most likely reaction mechanism and the expected products. For multi-step reactions, the step with the highest activation energy is the rate-determining step. khanacademy.org

| Component | Description | Significance in DFT Studies |

|---|---|---|

| Reactants | The starting materials of the reaction (e.g., this compound and a nucleophile). | Represents the initial energy state (starting point) of the profile. |

| Transition State (TS) | The highest energy structure along the reaction pathway, an unstable configuration between reactants and products. chemguide.co.uk | Locating the TS is crucial for calculating the activation energy. DFT calculations search for saddle points on the potential energy surface. nih.gov |

| Intermediate | A relatively stable species formed in one step and consumed in a subsequent step. Corresponds to a local minimum on the energy profile. youtube.com | Helps to elucidate multi-step reaction mechanisms. khanacademy.org |

| Products | The final molecules formed in the reaction. | Represents the final energy state of the profile. The energy difference between reactants and products determines if the reaction is exothermic or endothermic. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction; the energy difference between the reactants and the transition state. libretexts.org | A key factor determining the reaction rate. Lower Ea means a faster reaction. |

The reactivity of this compound is largely governed by the strengths of its two carbon-halogen bonds: the C(sp²)-I bond on the aromatic ring and the C(sp³)-Br bond on the alkyl chain. The bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals. DFT methods, such as B3LYP, are commonly used to calculate BDEs with reasonable accuracy. nih.gov

Generally, carbon-halogen bond strength decreases down the group in the periodic table. libretexts.orglibretexts.org Therefore, the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than C-Cl and C-F bonds. libretexts.org Furthermore, the hybridization of the carbon atom affects bond strength; C(sp²)-X bonds (like the C-I bond on the benzene ring) are typically stronger than C(sp³)-X bonds (like the C-Br bond on the propyl chain), assuming the same halogen. However, the significantly lower intrinsic strength of the C-I bond often makes it the more reactive site, especially in reactions like palladium-catalyzed cross-coupling. nih.gov

| Bond Type | Example Compound | Typical BDE (kcal/mol) | Computational Method Reference |

|---|---|---|---|

| C(sp²)-I | Iodobenzene | ~65 | General literature values |

| C(sp²)-Br | Bromobenzene | ~80-84 | CBS-RAD, B3LYP nih.gov |

| C(sp³)-Br | Benzyl Bromide | ~55-58 | Derived from radical anion studies rsc.org |

| C(sp²)-Cl | Chlorobenzene | ~91-99 | B3LYP, G3B3 nih.gov |

Note: The BDE values for this compound would be influenced by its specific electronic and steric environment but are expected to follow these general trends.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

The bromopropyl side chain of this compound is flexible, with several rotatable single bonds. This flexibility means the molecule can exist in numerous different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. nih.gov

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over time. By simulating the molecule for a sufficient period (nanoseconds to microseconds), it is possible to observe the transitions between different conformations and determine their relative populations and energies. nih.gov This analysis reveals the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is important as it can influence the molecule's reactivity and its interactions with other molecules.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for confirming experimental results and interpreting complex spectra.

Methods like DFT and Time-Dependent DFT (TD-DFT) are used for these purposes. nih.govresearchgate.net For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. By comparing the calculated spectrum with the experimental one, one can confirm the structure of the synthesized compound. Similarly, calculating the vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific bond stretches and bends. TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set. rsc.org

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding) in Related Systems

Non-covalent interactions are crucial in determining the structure and properties of molecules in the solid state and in solution. nih.govrsc.org For a molecule containing both iodine and bromine, such as this compound, halogen bonding is a particularly important non-covalent interaction.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. rsc.org Iodine is a strong halogen bond donor, while bromine can also participate in these interactions. In the solid state, these interactions can direct the packing of molecules in the crystal lattice. Theoretical calculations are essential for quantifying the strength and geometry of these interactions. Non-covalent interaction (NCI) analysis is a computational tool that helps visualize and characterize weak interactions within and between molecules. rsc.org Studies on related bromo- and iodo-substituted compounds show that halogen-halogen contacts can have energies in the range of 2-5 kcal/mol, significantly influencing their supramolecular chemistry. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 1 3 Bromopropyl 5 Ethyl 2 Iodobenzene Research

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. Each functional group within a molecule absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a unique "vibrational fingerprint." For a molecule like 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene, these techniques are indispensable for confirming its synthesis and structural integrity.

The analysis of the vibrational spectra would reveal key stretching and bending modes. For instance, the C-H stretching vibrations of the aromatic ring and the aliphatic propyl and ethyl chains would appear in distinct regions. The substitution pattern on the benzene (B151609) ring (1,2,4,5-tetrasubstituted) would also give rise to a characteristic pattern of C-H out-of-plane bending vibrations.

A detailed examination of the fingerprint region (typically below 1500 cm⁻¹) would provide further structural insights. The C-Br and C-I stretching vibrations, though often weak, are expected at lower frequencies and are crucial for confirming the presence of the halogen substituents. The various C-C stretching and bending modes of the alkyl chains and the benzene ring would also contribute to the complexity of this region.

Hypothetical Infrared (IR) and Raman Peak Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of the CH₂, and CH₃ groups in the ethyl and bromopropyl chains. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| Aliphatic C-H Bend | 1470-1370 | Bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups. |

| C-Br Stretch | 680-515 | Stretching vibration of the carbon-bromine bond in the bromopropyl group. |

| C-I Stretch | 600-500 | Stretching vibration of the carbon-iodine bond attached to the benzene ring. |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

This technique would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible bromopropyl side chain. The heavy iodine and bromine atoms would scatter X-rays strongly, facilitating the solution of the crystal structure. The resulting structural data would be invaluable for understanding intermolecular interactions, such as halogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.

Furthermore, crystallographic analysis of derivatives could illuminate how modifications to the core structure influence its solid-state properties. For example, converting the bromo- group to another functional group could lead to different crystal packing arrangements and intermolecular interactions.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 15.1 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | Angle of the unit cell. |

| Volume (ų) | 1285 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

No Information Found for this compound

Extensive searches for the chemical compound This compound have yielded no specific data regarding its synthetic applications, derivatization strategies, or its use in the development of polyfunctionalized aromatic scaffolds, heterocyclic compounds, or as a precursor for advanced organic materials.

Despite employing targeted search queries across a range of scientific databases and chemical literature repositories, no research articles, patents, or other publications detailing the synthesis or subsequent chemical transformations of this specific molecule could be identified. The lack of available information prevents the creation of a detailed and scientifically accurate article as requested.

The planned sections and subsections, including:

Synthetic Applications and Derivatization Strategies Utilizing 1 3 Bromopropyl 5 Ethyl 2 Iodobenzene As a Versatile Synthon

Applications in Chemo- and Regioselective Transformations of Complex Molecules

cannot be addressed due to the absence of any relevant research findings for "1-(3-Bromopropyl)-5-ethyl-2-iodobenzene." This suggests that the compound may be a novel chemical entity that has not yet been described in the accessible scientific literature, or it may be a theoretical structure that has not been synthesized or studied.

Consequently, no data tables or detailed research findings can be provided. A table of compound names mentioned in the article is also not applicable as no related compounds could be discussed.

Future Directions and Emerging Research Avenues in the Chemistry of 1 3 Bromopropyl 5 Ethyl 2 Iodobenzene

Exploration of Photoredox and Electrocatalysis in C-X Bond Activation

The selective activation of carbon-halogen (C-X) bonds is a cornerstone of modern organic synthesis. For a molecule like 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene, the differential reactivity of the C-I and C-Br bonds presents both a challenge and an opportunity. Future research is increasingly directed towards photoredox and electrocatalytic methods to achieve unprecedented control over which bond is activated.

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, offers a mild and powerful tool for generating aryl radicals from aryl halides. nih.govresearchgate.netresearchgate.net Research in this area would focus on identifying photocatalysts that can selectively cleave the C-I bond in the presence of the C-Br bond, or vice versa, by tuning the catalyst's redox potential. researchgate.net For instance, bismuth-based photocatalysis has shown promise in the activation and coupling of aryl iodides, a process driven by a metal-to-ligand charge transfer (MLCT) transition upon light absorption. nih.gov Such a system could potentially be optimized to selectively target the more labile C-I bond of this compound. Another avenue involves catalyst-free approaches where the interaction between an aryl halide and a Lewis base under visible light irradiation leads to the formation of an aryl radical. liv.ac.uk

Electrocatalysis provides an alternative, reagent-free method for C-X bond activation. By controlling the applied electrode potential, it is possible to selectively reduce one C-X bond over another. The electroreduction of aryl halides is a well-established process, and future work could focus on developing electrode materials and catalytic systems that can differentiate between the reduction potentials of the aryl-iodide and alkyl-bromide moieties within the same molecule. proquest.comacs.org This would enable selective transformations at either the aromatic or the aliphatic end of the molecule.

| Activation Method | Key Principle | Potential Application to this compound |

| Photoredox Catalysis | Visible light-induced single-electron transfer to generate radicals. | Selective activation of the C-I bond over the C-Br bond using tuned photocatalysts. |

| Electrocatalysis | Controlled-potential reduction at an electrode surface. | Sequential or selective cleavage of C-I and C-Br bonds by modulating electrode potential. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in safety, efficiency, and scalability. For the synthesis and subsequent reactions of this compound, flow chemistry presents numerous opportunities.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing exothermic reactions or handling unstable intermediates that may be involved in the synthesis of dihalogenated aromatics. research.csiro.auresearchgate.net For example, Suzuki-Miyaura cross-coupling reactions, a common application for aryl halides, have been successfully implemented in continuous flow systems using heterogeneous palladium catalysts. mdpi.comvapourtec.commdpi.comtaylorfrancis.com This approach could be adapted for the selective coupling at the iodo-position of this compound, allowing for the rapid and scalable production of more complex derivatives. The use of packed-bed reactors with immobilized catalysts can also simplify product purification by minimizing catalyst leaching. mdpi.com

Application of Machine Learning and AI in Reaction Design and Optimization for Organohalogens

The vast parameter space of chemical reactions, including catalyst, solvent, base, and temperature, makes traditional optimization a time-consuming process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process for reactions involving organohalogens.

By training algorithms on large datasets of chemical reactions, ML models can predict the outcomes, such as yield or selectivity, of new reactions. princeton.eduucla.educolab.ws For a compound like this compound, ML could be used to predict the optimal conditions for selective cross-coupling reactions. For example, a random forest algorithm has been successfully used to predict the yield of Buchwald-Hartwig cross-coupling reactions of aryl halides. princeton.edu Similar models could be developed to predict the chemoselectivity of reactions involving the two different halogen atoms in the target molecule.

AI can also be employed in the design of novel synthetic routes. Retrosynthesis algorithms can propose multiple pathways to a target molecule, and these can be evaluated based on predicted reaction performance and sustainability metrics. For the synthesis of this compound itself, AI could suggest alternative and more efficient disconnections and synthetic steps. Furthermore, AI can guide the optimization of specific reaction types, such as the Sonogashira coupling, by identifying the most influential reaction parameters. kaust.edu.saresearchgate.netresearchgate.netorganic-chemistry.org

| AI/ML Application | Description | Relevance to this compound |

| Yield Prediction | Training models on reaction data to predict the outcome of new reactions. | Optimizing conditions for selective cross-coupling or substitution reactions. |

| Reaction Optimization | Identifying key parameters that influence reaction performance. | Fine-tuning catalyst and solvent systems for maximum yield and selectivity. |

| Retrosynthesis Design | Proposing novel and efficient synthetic pathways to a target molecule. | Discovering more sustainable or cost-effective routes for its synthesis. |

Development of Sustainable and Biocatalytic Routes for Halogenated Compound Synthesis

The growing emphasis on green chemistry is driving research into more sustainable methods for the synthesis of halogenated compounds, moving away from harsh reagents and environmentally harmful processes. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a promising alternative.

Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), are capable of site-selective halogenation of aromatic compounds under mild, aqueous conditions. researchgate.netnih.govmdpi.comresearchgate.netchemrxiv.org Future research could explore the engineering of FDHs to catalyze the selective iodination or bromination of an ethylbenzene (B125841) precursor at specific positions to generate intermediates for the synthesis of this compound. This enzymatic approach would offer a greener alternative to traditional electrophilic aromatic substitution reactions, which often require harsh acids and produce significant waste. organic-chemistry.orgacs.orggoogle.comnih.gov

Investigation of Organohalogen Mass Balance Methodologies in Complex Mixtures (as a research methodology)

Understanding the fate of a chemical compound in a complex mixture, whether in an industrial process stream or an environmental sample, is crucial for process optimization and risk assessment. Organohalogen mass balance methodologies provide a framework for this analysis.

A mass balance is an application of the law of conservation of mass to a system, accounting for all inputs, outputs, generation, consumption, and accumulation of a substance. ucl.ac.ukyoutube.comkfupm.edu.sayoutube.com For a process involving this compound, a mass balance would involve quantifying the amount of the compound entering a reactor, the amount of product formed, the amount of unreacted starting material, and the amount of any byproducts. This allows for the calculation of conversion, yield, and selectivity, providing a comprehensive picture of the reaction's efficiency.

In the context of complex mixtures, the quantitative analysis required for a mass balance often relies on sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and quantifying individual organohalogen compounds in a mixture. researchgate.nettcracs.orgnasa.govscience.govnih.gov By using internal standards and carefully calibrated methods, it is possible to determine the concentration of this compound and its reaction products with high accuracy, even in the presence of other components. This analytical rigor is essential for constructing a reliable mass balance and for understanding the distribution and transformation of organohalogens in any given system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.